Cas no 858120-02-2 (5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile)

5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile
- 5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile
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- MDL: MFCD20526328
5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR303654-500mg |
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile |
858120-02-2 | 500mg |
£126.00 | 2024-05-24 | ||
abcr | AB403097-500 mg |
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile, 95%; . |
858120-02-2 | 95% | 500mg |
€215.40 | 2023-04-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD604819-5g |
5-Iodo-2-methoxy-4,6-dimethylnicotinonitrile |
858120-02-2 | 97% | 5g |
¥3913.0 | 2024-04-18 | |
Key Organics Ltd | AE-0723-10G |
5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile |
858120-02-2 | >95% | 10g |
£1320.00 | 2023-09-08 | |
Key Organics Ltd | AE-0723-25G |
5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile |
858120-02-2 | >95% | 25g |
£2970.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526962-500mg |
5-Iodo-2-methoxy-4,6-dimethylnicotinonitrile |
858120-02-2 | 98% | 500mg |
¥1404.00 | 2024-07-28 | |
A2B Chem LLC | AI78056-1mg |
5-Iodo-2-methoxy-4,6-dimethylnicotinonitrile |
858120-02-2 | >95% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI78056-5mg |
5-Iodo-2-methoxy-4,6-dimethylnicotinonitrile |
858120-02-2 | >95% | 5mg |
$214.00 | 2024-04-19 | |
Apollo Scientific | OR303654-1g |
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile |
858120-02-2 | 1g |
£170.00 | 2024-05-24 | ||
Key Organics Ltd | AE-0723-1G |
5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile |
858120-02-2 | >95% | 1g |
£165.00 | 2023-09-08 |
5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrileに関する追加情報
Professional Introduction to 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile (CAS No. 858120-02-2)
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 858120-02-2, is a pyridine derivative with a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both iodine and nitrile functional groups, alongside methoxy and methyl substituents, endows this molecule with distinct chemical properties that are highly conducive to further functionalization and derivatization.
The compound's molecular structure consists of a pyridine core substituted at the 5-position with an iodine atom, the 2-position with a methoxy group, and the 4 and 6 positions with methyl groups. Additionally, the 3-position features a nitrile group. This specific arrangement of functional groups allows for diverse chemical reactions, making it a versatile building block in organic synthesis. The iodine atom, in particular, serves as a useful handle for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are widely employed in the construction of complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for their potential therapeutic applications. Pyridine derivatives have long been recognized for their biological significance and have been extensively explored as pharmacophores in drug discovery. Among these derivatives, 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile has emerged as a particularly promising candidate due to its ability to serve as a precursor for numerous bioactive compounds.
One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways and are frequently targeted in the development of anti-cancer drugs. Researchers have leveraged the reactivity of the iodine atom and the nitrile group to develop novel inhibitors that exhibit potent activity against various kinases. For instance, studies have demonstrated that derivatives of 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile can be modified to produce inhibitors with selectivity for specific kinases, thereby reducing off-target effects and improving therapeutic efficacy.
The methoxy and methyl groups in the molecule also contribute to its versatility by allowing for further functionalization through oxidation, reduction, or substitution reactions. These modifications can fine-tune the pharmacological properties of the resulting compounds, enabling researchers to optimize potency, selectivity, and pharmacokinetic profiles. This flexibility has made 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile a valuable scaffold in medicinal chemistry.
Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have been instrumental in predicting how different substituents will affect the binding affinity of potential drug candidates to their target proteins. By integrating these computational approaches with traditional synthetic methodologies, researchers can more efficiently design and synthesize novel compounds with improved biological activity.
The nitrile group present in 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile also plays a significant role in its reactivity. Nitriles are known to undergo various transformations, including hydrolysis to carboxylic acids or reduction to amides, which can be exploited to introduce additional functionality into the molecule. This adaptability has made it possible to generate a wide range of derivatives with tailored properties for different applications.
In conclusion, 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile (CAS No. 858120-02-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it an invaluable intermediate for synthesizing bioactive molecules. The ongoing research into kinase inhibitors and other therapeutic agents highlights its importance as a building block for novel drug candidates. As computational methods continue to evolve and provide deeper insights into molecular interactions, the utility of this compound is expected to expand even further.
858120-02-2 (5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile) 関連製品
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